2-(3-Chloro-4-methylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methylphenyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a 3-chloro-4-methylphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)piperidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the 3-chloro-4-methylphenyl group.
2-(3-Chloro-4-methylphenyl)piperazine: A similar compound with a piperazine ring instead of a piperidine ring.
3-Chloro-4-methylphenyl derivatives: Other compounds containing the 3-chloro-4-methylphenyl group attached to different scaffolds.
Uniqueness
2-(3-Chloro-4-methylphenyl)piperidine is unique due to the specific combination of the piperidine ring and the 3-chloro-4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
InChI Key |
VVDUCOMRXQCCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.